2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains functional groups such as an ethoxyphenyl group, a quinoline group, and a carbonyl chloride group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. Quinoline derivatives are known to undergo a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as FT-IR, FT-Raman, UV–vis, and NMR spectroscopy .
Scientific Research Applications
Fluorescence Derivatization in High-Performance Liquid Chromatography
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound related to 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This application is crucial in analytical chemistry for detecting and quantifying substances in mixtures (Yoshida, Moriyama, & Taniguchi, 1992).
Nonlinear Optical Properties
A study focused on the nonlinear optical absorption of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, which are structurally related to the compound of interest. The findings suggest that these compounds could be potential candidates for optical limiting applications, marking their significance in the field of photonics and laser technology (Ruanwas et al., 2010).
Organometallic Chemistry
The synthesis of organorhodium(III) complexes with 8-methylquinoline, which is structurally similar to the compound , was explored. These complexes were characterized using spectroscopic methods, highlighting their potential in organometallic chemistry and catalysis (Nonoyama, 1974).
Synthesis of Alkynes
Research on the synthesis of alkynes, specifically (4-methoxyphenyl)ethyne, using intermediates that are structurally related to this compound, showcases the compound's utility in organic synthesis and pharmaceutical research (Marinetti & Savignac, 2003).
Synthesis of Cubane-like Copper(I) Complexes
A study on the synthesis of cubane-like copper(I) complexes using 2-methylquinolin-8-olate, a compound similar in structure to the one in focus, reveals its potential in inorganic chemistry and material science (Pasquali et al., 1983).
Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For example, quinoline derivatives are known to interact with various targets including DNA, enzymes, and receptors .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s function. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could either inhibit or enhance the activity of this pathway .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the induction of cell death .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These factors could include pH, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKEYVAKSEHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201325 | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-49-8 | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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